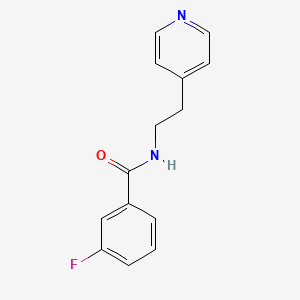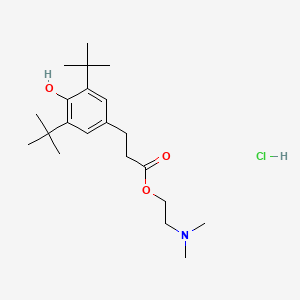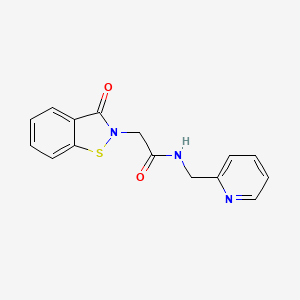![molecular formula C16H17ClO3 B5076900 1-chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5076900.png)
1-chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene is an organic compound characterized by its complex molecular structure, which includes a benzene ring substituted with a chloro group, an ethoxy group, and a phenoxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-chloro-4-hydroxybenzene with 2-(4-ethoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chloroquinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Typical reagents include halogens (e.g., bromine, chlorine) for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Chloroquinones and other oxidized derivatives.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Various substituted benzene derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in biological studies to investigate its interactions with biological molecules and its potential effects on biological systems.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context in which the compound is used.
Comparación Con Compuestos Similares
1-Chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene can be compared with other similar compounds, such as:
1-chloro-4-(4-ethoxyphenoxy)benzene: This compound lacks the ethoxy group on the phenoxyethoxy chain, resulting in different chemical properties and reactivity.
1-chloro-4-(2-phenoxyethoxy)benzene: This compound has a simpler phenoxyethoxy group without the ethoxy substitution, leading to variations in its behavior and applications.
Propiedades
IUPAC Name |
1-chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-2-18-14-7-9-16(10-8-14)20-12-11-19-15-5-3-13(17)4-6-15/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRCVIQNIPILGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-[6-ethoxy-1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-4-quinolylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5076832.png)
![3,4-DIMETHOXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5076850.png)
![(5-ethylthiophen-3-yl)-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B5076856.png)
![N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B5076865.png)
![(1-Ethylpyrazol-4-yl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B5076881.png)

![5-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-2-thioxo-4-imidazolidinone](/img/structure/B5076893.png)
![N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide](/img/structure/B5076905.png)
![N,N-diethyl-1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5076913.png)
![N-tert-butyl-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B5076921.png)
![N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B5076947.png)
![1-benzyl-5-(4-ethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5076959.png)
